
5-Chlorosalicylaldehyde
Overview
Description
5-Chlorosalicylaldehyde (CAS: 635-93-8; C₇H₅ClO₂; MW: 156.57 g/mol) is a halogenated aromatic aldehyde featuring a hydroxyl group at the ortho-position and a chlorine substituent at the para-position . Its molecular structure (SMILES: O=Cc1cc(Cl)ccc1O) imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include:
- Pharmaceuticals: Precursor for Schiff bases, imidazoles, and metal complexes with antimicrobial and antioxidant activities .
- Coordination Chemistry: Ligand for transition metal (Co, Ni, Cu, Zn) and alkaline earth metal (Mg, Ca, Sr, Ba) complexes .
- Heterocyclic Synthesis: Building block for benzofurans, coumarins, and sulfonamide derivatives .
The chlorine atom enhances electrophilic substitution reactivity, while the hydroxyl and aldehyde groups enable condensation and chelation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorosalicylaldehyde can be synthesized by the chlorination of salicylaldehyde. The process involves the reaction of salicylaldehyde with elemental chlorine in acetic acid. The reaction mixture is stirred, and chlorine gas is bubbled through it until the solution turns bright yellow. The product is then precipitated by adding ethanol, followed by filtration and recrystallization from ethanol to obtain pure this compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar process but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient filtration and recrystallization techniques is crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Chlorosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chlorosalicylic acid.
Reduction: Reduction of the aldehyde group can yield 5-chloro-2-hydroxybenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: 5-Chlorosalicylic acid.
Reduction: 5-Chloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
5-Chlorosalicylaldehyde has been investigated for its potential in cancer treatment. A study reported the synthesis of a Schiff base copper complex derived from 5-CSA, which exhibited notable antitumor activity against colorectal cancer cells (HCT116) with an IC50 value of 3.2 μM, outperforming cisplatin (IC50 = 3.71 μM) in vitro. The compound demonstrated stability and low preparation costs, making it a promising candidate for further development in cancer therapy .
Cell Type | IC50 (μM) | Cisplatin IC50 (μM) |
---|---|---|
People's colorectal cancer (HCT116) | 3.2 | 3.71 |
Human lung adenocarcinoma (A549) | 52.9 | 24.9 |
Human colon cancer (HT29) | 43.9 | 25 |
Alzheimer's Disease Treatment
In another application, derivatives of 5-CSA have been explored as multitargeted agents against Alzheimer's disease. These compounds have shown promise in inhibiting key pathways associated with the disease, highlighting the importance of 5-CSA in neuropharmacology .
Analytical Chemistry
Spectrophotometric Analysis
this compound thiosemicarbazone has been utilized as a reagent for the extraction and detection of copper(II) ions through spectrophotometric methods. The method allows for the quantitative analysis of Cu(II) in n-butyl acetate with a maximum absorbance at 380 nm, following Beer’s law up to a concentration of 5.0 μg/mL .
Material Science
Synthesis of Metal Complexes
The ability of 5-CSA to form complexes with metals has led to its use in synthesizing various metal-organic frameworks and complexes, such as zinc(II) complexes. These materials have potential applications in catalysis and as functional materials due to their unique properties .
Chemical Transformations
Ultraviolet-Induced Transformations
Research has shown that 5-CSA undergoes several transformations under UV light, including rotamerization and decarbonylation, which can lead to the formation of ketene species. These reactions are significant for understanding the reactivity and potential applications of 5-CSA in organic synthesis .
Mechanism of Action
The mechanism of action of 5-Chlorosalicylaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the aldehyde group, which reacts with primary amines to form imines. These imines can further react with metal ions to form metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the Schiff base or metal complex formed .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The bioactivity and reactivity of salicylaldehyde derivatives are influenced by substituents (e.g., Cl, Br, NO₂, CH₃). Key comparisons include:
Table 1: Substituent Impact on Key Properties
*Estimated using substituent contributions.
Key Observations :
- Lipophilicity: Br > Cl > H > NO₂ (due to atomic polarizability and size). Bromine’s higher lipophilicity enhances membrane penetration in antimicrobial assays .
- Electronic Effects: NO₂ is a stronger electron-withdrawing group (EWG) than Cl or Br, deactivating the aromatic ring and altering reaction pathways .
Antimicrobial Efficacy
- 5-Bromosalicylaldehyde : Exhibits 2–3× higher activity than 5-chloro derivatives against Gram-negative bacteria and S. cerevisiae at equivalent concentrations (mg/mL) . Molar comparisons further amplify this disparity due to Br’s higher atomic weight .
- This compound: Moderate activity against E. coli, K. pneumoniae, and P. aeruginosa; efficacy enhanced when incorporated into Schiff bases (e.g., MIC < 50 µg/mL for some derivatives) .
- Nitro Derivatives: Limited direct data, but nitro groups often reduce bioavailability due to solubility issues despite strong electronic effects .
Antioxidant and Coordination Properties
- Chloro and bromo derivatives form stable metal complexes (e.g., Fe(III), Cu(II)) with radical scavenging activities. 5-Chloro derivatives show higher stability constants with transition metals compared to nitro analogs .
Coordination Chemistry Profiles
Biological Activity
5-Chlorosalicylaldehyde (5-Cl-SAL) is a chlorinated derivative of salicylaldehyde, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antioxidant, and anticancer therapies. This article synthesizes current research findings on the biological activity of this compound, including its interactions with biomolecules, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHClO and is characterized by a phenolic hydroxyl group and an aldehyde group. Its structure contributes to its reactivity and biological activity, particularly in forming complexes with metal ions that can enhance its properties.
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains.
Key Findings:
-
Bacterial Strains Tested : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus ATCC 6538
- Bacillus subtilis ATCC 6633
- Escherichia coli NCTC 29212
- Xanthomonas campestris ATCC 1395
- Minimum Inhibitory Concentration (MIC) values were determined for these strains, showing promising results that suggest potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Bacillus subtilis | 25 |
Escherichia coli | 100 |
Xanthomonas campestris | 75 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. The compound demonstrated significant scavenging activity against free radicals, contributing to its potential therapeutic benefits.
Assays Used:
- DPPH Assay : The ability to scavenge DPPH radicals was assessed, indicating strong antioxidant activity.
- ABTS Assay : Similar results were observed in ABTS radical scavenging assays.
- Hydrogen Peroxide Reduction : The compound also showed effectiveness in reducing hydrogen peroxide levels.
Interaction with Biomolecules
This compound interacts with important biomolecules such as DNA and serum albumins, which is crucial for understanding its mechanism of action.
DNA Interaction:
- Intercalation : Studies have shown that 5-Cl-SAL can intercalate into calf-thymus DNA, affecting its structure and function. This interaction was confirmed through UV-vis spectroscopy and viscosity measurements .
- Nuclease Activity : The compound exhibited nuclease-like activity by cleaving plasmid DNA (pBR322), suggesting potential applications in gene therapy or as a chemotherapeutic agent .
Serum Albumin Binding:
- Binding studies indicated that the compound has a high affinity for human serum albumin (HSA) and bovine serum albumin (BSA). This binding can influence the bioavailability and distribution of the compound in biological systems .
Case Studies
Recent research has highlighted specific case studies focusing on the synthesis of Schiff bases derived from this compound. These derivatives exhibited enhanced biological activities compared to the parent compound.
Example Study:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Chlorosalicylaldehyde-derived Schiff bases, and how are these complexes characterized?
- Methodology : this compound is typically reacted with primary amines (e.g., aniline derivatives or hydrazides) under reflux in ethanol or methanol to form Schiff bases. Condensation reactions are monitored via TLC, and products are purified via recrystallization. Characterization employs IR spectroscopy (C=N stretch at 1600–1640 cm⁻¹), NMR (aldehyde proton disappearance at ~10 ppm), and elemental analysis . For metal complexes, molar conductance, UV-Vis spectroscopy, and magnetic susceptibility measurements are used to determine coordination geometry .
Q. How does the chloro substituent in this compound influence its reactivity in coordination chemistry?
- Methodology : The electron-withdrawing chloro group enhances the aldehyde’s electrophilicity, facilitating Schiff base formation. In metal complexes, the phenolic oxygen and imine nitrogen act as bidentate ligands, with the chloro substituent modulating electronic properties (e.g., redox potentials) and steric effects. Comparative studies with non-halogenated analogs (e.g., salicylaldehyde) reveal shifts in UV-Vis absorption bands and stability constants .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures of this compound-based complexes?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for unambiguous structural determination. For example, tautomeric equilibria (enol-imine vs. keto-amine forms) observed in solution (via NMR) may be resolved by solid-state XRD, which fixes the dominant tautomer. Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths) are addressed by refining occupancy factors and validating hydrogen bonding networks .
Q. What experimental strategies optimize catalytic activity in dioxidomolybdenum(VI) complexes derived from this compound?
- Methodology : Catalytic efficiency in oxidation reactions (e.g., sulfoxidation) is tested by varying reaction conditions (temperature, solvent, oxidant). Kinetic studies (GC monitoring) and Hammett plots correlate substituent effects with turnover frequencies. Spectroscopic techniques (EPR, EXAFS) probe active species, while cyclic voltammetry identifies redox-active intermediates .
Q. How can mechanistic insights into this compound’s cyclization reactions be validated?
- Methodology : Isotopic labeling (e.g., ¹³C at the aldehyde group) tracks carbon migration during benzofuran synthesis (). Time-resolved IR spectroscopy monitors intermediate formation, while DFT calculations (e.g., Gaussian) model transition states. Contradictions between experimental and computational data are resolved by adjusting basis sets or solvent models .
Q. Data Analysis and Interpretation
Q. What statistical approaches reconcile discrepancies in antimicrobial activity data for this compound derivatives?
- Methodology : Dose-response curves (IC₅₀ values) are analyzed using nonlinear regression (e.g., GraphPad Prism). Conflicting results across studies may arise from variations in bacterial strains or assay protocols. Meta-analysis of MIC (Minimum Inhibitory Concentration) data with ANOVA identifies significant variables (e.g., substituent position) .
Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in solution?
- Methodology : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks λₘₐₓ shifts. pH-dependent studies (buffered solutions) coupled with ¹H NMR reveal protonation states. Data are modeled using multivariate regression to quantify solvent and pH contributions .
Q. Experimental Design
Q. What controls are essential for reproducibility in synthesizing this compound metal complexes?
- Methodology : Strict control of reaction stoichiometry (1:1 or 1:2 ligand-to-metal ratio), pH (adjusted with NaOH/HCl), and drying conditions (vacuum desiccation) ensures reproducibility. Parallel synthesis of reference compounds (e.g., Zn(II) vs. Cu(II) complexes) validates synthetic protocols .
Q. How can high-throughput screening improve the discovery of bioactive this compound derivatives?
- Methodology : Automated liquid handling systems prepare ligand libraries, while microplate readers assay bioactivity (e.g., fluorescence-based enzyme inhibition). Machine learning models (e.g., Random Forest) prioritize compounds with predicted high activity, reducing experimental redundancy .
Q. Cross-Disciplinary Applications
Q. What hybrid approaches combine experimental and computational data to predict this compound’s reactivity?
Properties
IUPAC Name |
5-chloro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKCSRLAQKUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022099 | |
Record name | 5-Chlorosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-93-8 | |
Record name | 5-Chlorosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Chlorosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 5-chloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLOROSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC8ZKM3O | |
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Synthesis routes and methods
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